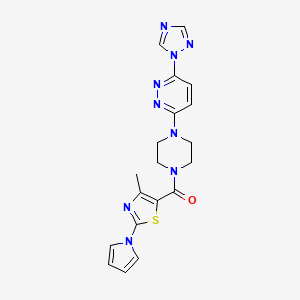![molecular formula C20H23N3O7S2 B2435100 (Z)-3,4,5-三甲氧基-N-(3-(2-甲氧基乙基)-6-磺酰胺基苯并[d]噻唑-2(3H)-亚基)苯甲酰胺 CAS No. 865159-79-1](/img/structure/B2435100.png)
(Z)-3,4,5-三甲氧基-N-(3-(2-甲氧基乙基)-6-磺酰胺基苯并[d]噻唑-2(3H)-亚基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H23N3O7S2 and its molecular weight is 481.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是对化合物(Z)-3,4,5-三甲氧基-N-(3-(2-甲氧基乙基)-6-磺酰胺基苯并[d]噻唑-2(3H)-亚基)苯甲酰胺(也称为3,4,5-三甲氧基-N-[(2Z)-3-(2-甲氧基乙基)-6-磺酰胺基-2,3-二氢-1,3-苯并噻唑-2-亚基]苯甲酰胺)在科学研究应用中的综合分析:
抗氧化活性
该化合物已显示出显著的抗氧化特性。抗氧化剂对于保护细胞免受自由基损伤至关重要。 结构中甲氧基的存在增强了其清除自由基的能力,使其成为预防氧化应激相关疾病的潜在候选药物 .
抗菌应用
研究表明,该化合物对多种革兰氏阳性和革兰氏阴性细菌具有抗菌活性。 其独特的结构使其能够干扰细菌细胞壁的合成或功能,使其成为开发新型抗菌剂的有希望的候选药物 .
抗癌潜力
该化合物已被研究其潜在的抗癌特性。它可以诱导癌细胞凋亡(程序性细胞死亡),抑制细胞增殖,并干扰癌细胞信号通路。 这些特性使其成为癌症治疗研究的潜在候选药物 .
神经保护作用
研究表明,该化合物可能具有神经保护作用,这对于治疗阿尔茨海默病和帕金森病等神经退行性疾病可能是有益的。 其抗氧化特性有助于减少神经细胞的氧化应激,从而保护它们免受损伤 .
抗炎特性
该化合物在各种体外和体内研究中已证明具有抗炎作用。 它可以抑制促炎细胞因子的产生并减少炎症,使其成为治疗炎症性疾病的潜在候选药物 .
在药物递送系统中的潜在用途
该化合物的独特化学结构使其能够用于药物递送系统。它可以被修饰以改善药物的溶解度、稳定性和生物利用度,从而提高其治疗效果。
这些应用突出了(Z)-3,4,5-三甲氧基-N-(3-(2-甲氧基乙基)-6-磺酰胺基苯并[d]噻唑-2(3H)-亚基)苯甲酰胺在各个科学研究领域的通用性和潜力。
作用机制
Target of Action
The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in memory and cognition. MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . The inhibition of these enzymes leads to an increase in the levels of acetylcholine and dopamine in the brain, thereby improving cognitive function and mood .
Biochemical Pathways
The inhibition of AChE and MAO-B affects several biochemical pathways. Increased acetylcholine levels enhance cholinergic signaling, which is known to improve cognitive performance. Increased dopamine levels can lead to improved mood and motivation. Additionally, this compound has been shown to prevent the formation of beta-amyloid plaques, which are a hallmark of AD .
Result of Action
The molecular and cellular effects of the compound’s action include increased levels of acetylcholine and dopamine in the brain, improved cognitive function, and mood, and reduced formation of beta-amyloid plaques . These effects could potentially slow the progression of AD and alleviate some of its symptoms.
属性
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7S2/c1-27-8-7-23-14-6-5-13(32(21,25)26)11-17(14)31-20(23)22-19(24)12-9-15(28-2)18(30-4)16(10-12)29-3/h5-6,9-11H,7-8H2,1-4H3,(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKNWRMUMRTEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)
![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)
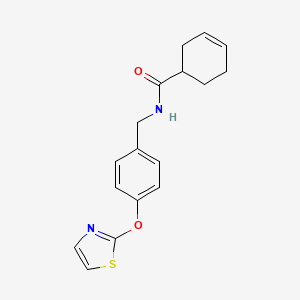
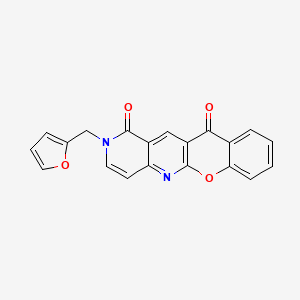
![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2435032.png)
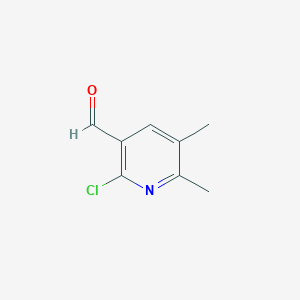
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2435037.png)
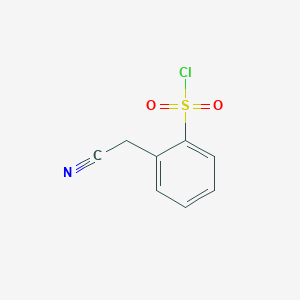
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2435039.png)
